1-Adamantylthiourea

Descripción

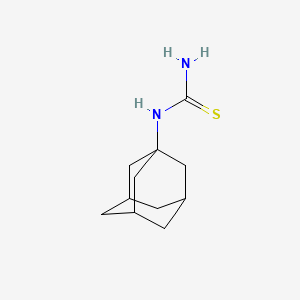

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-adamantylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWQENBAFMBIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355311 | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25444-82-0 | |

| Record name | 25444-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(adamantan-1-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of 1 Adamantylthiourea Research

Early Discoveries and Antiviral Activity

The exploration of adamantane derivatives in medicinal chemistry was significantly propelled by the discovery of the antiviral properties of amantadine in the 1960s. mdpi.comnih.gov This led to broader investigations into related structures, including this compound, for potential therapeutic applications. mdpi.com this compound is a chemical compound that incorporates a rigid, cage-like adamantane structure with a thiourea group. ontosight.ai This unique combination of a bulky, lipophilic adamantane moiety and a polar thiourea group has been a focal point of research into its biological activities. ontosight.ai

Initial research into this compound and its derivatives primarily centered on their potential as antiviral agents, particularly against influenza viruses. acs.orgnih.gov A notable study in 1979 detailed the synthesis and antiviral testing of a series of nine 3-substituted 1-adamantylthioureas against the influenza A2/Asian/J305 virus, both in laboratory settings (in vitro) and in living organisms (in vivo). acs.orgnih.gov

The in vivo antiviral activity of these compounds was evaluated in mice infected with the influenza A2/Asian/J305 virus. The results demonstrated that several of the thiourea derivatives exhibited protective effects. acs.org The effectiveness of these compounds was quantified by calculating the protective dose 50 (PD50), which represents the dose required to protect 50% of the treated animals from the lethal effects of the virus.

One particular derivative, identified as compound 7 in the study, demonstrated significant antiviral activity, with a PD50 value that compared favorably to that of amantadine, a known antiviral drug. acs.orgnih.gov Specifically, when administered intraperitoneally, compound 7 had a PD50 of 16 mg/kg, while amantadine had a PD50 of 6 mg/kg. acs.org When administered orally, the PD50 of compound 7 was 35 mg/kg, compared to 4 mg/kg for amantadine. acs.org

Therapeutic studies were also conducted to determine the effectiveness of treatment initiated after the viral infection had been established. acs.org Treatment with compound 7 up to 24 hours after infection resulted in a statistically significant protective effect. acs.org However, neither amantadine nor compound 7 showed protective effects against other viruses such as herpes simplex, Semliki forest, or Sendai (parainfluenza type 1) viruses in these experiments. acs.org

These early findings highlighted the potential of this compound derivatives as a promising class of compounds for the development of new antiviral therapies against specific strains of the influenza virus. researchgate.net

Antiviral Activity of this compound Derivatives against Influenza A2/Asian/J305 Virus in Mice

| Compound | Administration Route | PD50 (mg/kg) | Corrected Survival (%) with Treatment Delayed 24h Post-Infection |

|---|---|---|---|

| Amantadine | Intraperitoneal (ip) | 6 | 77 |

| Amantadine | Oral (po) | 4 | Not Reported |

| Compound 4 | Intraperitoneal (ip) | >100 | Not Reported |

| Compound 7 | Intraperitoneal (ip) | 16 | 28 |

| Compound 7 | Oral (po) | 35 | Not Reported |

| Compound 9 | Intraperitoneal (ip) | 67 | Not Reported |

Data sourced from Tilley et al., 1979. acs.org

General Synthetic Routes

The synthesis of the this compound scaffold can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A prevalent and straightforward method for synthesizing this compound derivatives is the direct reaction of 1-adamantylamine with various aryl isothiocyanates. researchgate.netnih.gov This condensation reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695), under reflux conditions. researchgate.net The nucleophilic addition of the adamantylamine to the electrophilic carbon of the isothiocyanate group results in the formation of the N,N'-disubstituted thiourea core.

For instance, 1-(adamantan-1-yl)-3-arylthiourea derivatives have been successfully synthesized by allowing 1-adamantylamine to react with substituted phenyl isothiocyanates (e.g., phenyl isothiocyanate, 4-fluorophenyl isothiocyanate, and 4-chlorophenyl isothiocyanate) in ethanol for several hours. researchgate.net This method is robust and provides good yields of the target compounds. researchgate.net The reaction between adamantane-1-amine and 4-chlorophenyl isothiocyanate in ethanol is a frequently cited example for producing the corresponding thiourea derivative. nih.govacs.org

An alternative strategy involves the use of 1-adamantyl isothiocyanate as a key building block. sigmaaldrich.com This reagent, which can be prepared via methods such as the reaction of adamantyl amines with phenyl isothiocyanate or through a two-step process involving carbon disulfide and di-tert-butyl dicarbonate (B1257347) (Boc₂O), serves as a versatile precursor. researchgate.netnih.gov

Once formed, 1-adamantyl isothiocyanate can undergo nucleophilic addition with a variety of primary and secondary amines, such as pyrrolidine (B122466) and piperidine, to yield the corresponding N-(1-adamantyl)-thiourea derivatives. sigmaaldrich.com This approach is particularly useful for creating derivatives where the non-adamantyl portion of the molecule is derived from a readily available amine. For example, a series of adamantyl isothiocyanates has been synthesized by reacting adamantyl amines with phenyl isothiocyanate in refluxing p-xylene, which can then be used to produce various thioureas. researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent an efficient and atom-economical approach in organic synthesis. nih.govnih.gov While specific MCRs for the direct synthesis of the parent this compound are not extensively detailed, the principles of reactions like the Biginelli reaction can be applied. The Biginelli reaction traditionally involves the condensation of an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea. nih.gov

This strategy offers a powerful platform for quickly generating molecular diversity and structural complexity. nih.gov The use of a pre-formed thiourea or the inclusion of components that can generate it in situ could allow for the one-pot synthesis of highly functionalized adamantane-containing heterocyclic systems. frontiersin.orgmdpi.com The efficiency of MCRs, which reduces the need for multiple purification steps, makes them an attractive, albeit less commonly cited, potential route for synthesizing complex adamantylthiourea derivatives. nih.gov

Synthesis of Specific Derivatives

Building upon the general thiourea scaffold, a variety of important derivatives can be synthesized, including those with specific aryl substitutions and the corresponding isothiourea isomers.

The synthesis of 1-(adamantan-1-yl)-3-arylthiourea derivatives is well-established, primarily using the condensation reaction described in section 2.1.1. researchgate.net By varying the substituent on the aryl isothiocyanate, a library of derivatives can be generated. This method has been used to produce compounds with phenyl, 4-chlorophenyl, and 3-chlorophenyl groups attached to the thiourea nitrogen. researchgate.netresearchgate.net The reaction is generally high-yielding and the products can often be purified by simple recrystallization. nih.gov

| Adamantyl Reactant | Aryl Isothiocyanate | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Adamantylamine | 4-Chlorophenyl isothiocyanate | Ethanol | Heating/Reflux | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | nih.gov, acs.org, researchgate.net |

| 1-Adamantylamine | Phenyl isothiocyanate | Ethanol | Reflux, 4h | 1-(Adamantan-1-yl)-3-phenylthiourea | researchgate.net, researchgate.net |

| 1-Adamantylamine | 4-Fluorophenyl isothiocyanate | Ethanol | Reflux, 4h | 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea | researchgate.net |

| Adamantan-2-amine | 1-(Isopentyloxy)-4-isothiocyanatobenzene | n-Hexane | Room Temp | 1-((1r,3r,5r,7r)-adamantan-2-yl)-3-(4-(isopentyloxy)phenyl)thiourea | nih.gov |

Isothiourea derivatives are readily prepared from their this compound precursors through S-alkylation. nih.govbohrium.com In this reaction, the sulfur atom of the thiourea, which can exist in equilibrium with its thiol tautomer, acts as a nucleophile. nih.govacs.org The reaction typically involves treating the 1-(adamantan-1-yl)-3-arylthiourea with an alkylating agent, such as an arylmethyl bromide, in a solvent like acetone (B3395972) and in the presence of a base like anhydrous potassium carbonate. nih.govresearchgate.netresearchgate.net This process yields the corresponding S-alkylated isothiourea derivative, which is a structural isomer of an N-alkylated thiourea. nih.govacs.org

| Thiourea Precursor | Alkylating Agent | Base | Solvent | Conditions | Product Class | Reference |

|---|---|---|---|---|---|---|

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 4-Nitrobenzyl bromide | K₂CO₃ | Acetone | Reflux, 3h | Adamantane-linked isothiourea | nih.gov, acs.org |

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 4-Bromobenzyl bromide | K₂CO₃ | Acetone | Reflux, 3h | Adamantane-linked isothiourea | nih.gov, acs.org |

| 1-(Adamantan-1-yl)-3-phenylthiourea | 4-Bromobenzyl bromide | K₂CO₃ | Acetone | - | Adamantyl isothiourea | researchgate.net |

| N-(Adamantan-1-yl)morpholine-4-carbothioamide | Substituted benzyl (B1604629) bromides | K₂CO₃ | Acetone | - | (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates | researchgate.net |

Characterization Techniques in Synthesis Research

The structural elucidation of newly synthesized this compound derivatives relies heavily on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of adamantylthiourea derivatives. ¹H NMR spectra typically show characteristic signals for the adamantane protons. For example, in 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea, the adamantane protons appear as multiplets at δ 1.68–1.72 (6H) and δ 2.12–2.18 (6H), and a singlet at δ 2.04 (3H). researchgate.net The NH protons of the thiourea group are also identifiable, often appearing as singlets at δ 7.82 and δ 9.36. researchgate.net

¹³C NMR spectroscopy provides further structural confirmation. The carbon signals for the adamantane cage in 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea are observed at δ 28.65, 35.90, 41.87, and 50.25 ppm. researchgate.net The thiocarbonyl (C=S) carbon typically resonates downfield, for instance at δ 180.57 ppm in the same compound. researchgate.net

Mass Spectrometry (MS) , particularly with electrospray ionization (ESI-MS), is used to determine the molecular weight of the synthesized compounds. For 1-(adamantan-1-yl)-3-phenylthiourea, the ESI-MS spectrum shows a prominent peak at m/z 285.3, corresponding to the [M-H]⁻ ion. researchgate.net For its chlorinated analogue, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea, the spectrum displays peaks at m/z 319.2 [M-H]⁻ and 321.2 [M+2-H]⁻, confirming the presence of the chlorine isotope. researchgate.net

Infrared (IR) spectroscopy is employed to identify key functional groups. For instance, in the IR spectrum of 5-(adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl} piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, characteristic absorption bands are observed for aliphatic C-H stretching (2907, 2854 & 2813 cm⁻¹), C=N stretching (1607 & 1440 cm⁻¹), and C=S stretching (1359 cm⁻¹). csic.es

Single-crystal X-ray diffraction provides definitive proof of structure by determining the precise arrangement of atoms in the crystalline state. Several derivatives of this compound have been characterized using this technique. researchgate.netresearchgate.netresearchgate.net These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net For example, the crystal structure of 1-(adamantan-1-yl)-3-phenylthiourea shows that the NH group of one molecule acts as a hydrogen bond donor to the sulfur atom of a neighboring molecule. researchgate.net

The crystallographic data for several this compound derivatives are summarized in the table below.

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

|---|---|---|---|---|---|---|---|

| 1-(Adamantan-1-yl)-3-phenylthiourea | C₁₇H₂₂N₂S | Orthorhombic | Pbca | 12.0579(7) | 11.12133(5) | 21.9741(13) | researchgate.net |

| 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | C₁₇H₂₁ClN₂S | Orthorhombic | Pbca | 17.2134(6) | 8.2251(2) | 22.5220(7) | researchgate.net |

| 1-(Adamantan-1-yl)-3-(3-chlorophenyl)thiourea | C₁₇H₂₁ClN₂S | Orthorhombic | Pca2₁ | 25.4796(11) | 6.7503(3) | 18.9971(9) | researchgate.net |

Antiviral Activity

Derivatives of this compound have been the subject of numerous studies to determine their effectiveness against various viral pathogens.

Activity against Herpes Simplex Viruses (HSV-1)

Herpes Simplex Virus 1 (HSV-1) is a prevalent pathogen responsible for a range of conditions, from oral and ocular infections to more severe diseases like herpes simplex encephalitis. frontiersin.org While several antiviral drugs are available for HSV-1, the emergence of resistant strains necessitates the development of new therapeutic agents. frontiersin.orgfrontiersin.org Research into this compound derivatives has shown their potential in this area. Studies have indicated that these compounds can interfere with the early stages of HSV-1 infection, including viral binding and penetration into host cells. mdpi.com For instance, certain peptidomimetic compounds have demonstrated the ability to disrupt the viral envelope of HSV-1. nih.gov

Activity against Influenza A2/Asian/J305 Virus

A series of nine 3-substituted 1-adamantylthioureas were synthesized and evaluated for their antiviral activity against the influenza A2/Asian/J305 virus both in laboratory settings and in living organisms. nih.gov One particular derivative demonstrated antiviral efficacy comparable to amantadine, a well-known anti-influenza drug. nih.govacs.org This finding highlights the potential of modifying the this compound structure to develop potent inhibitors of the influenza virus. nih.gov The mechanism of action for many adamantane derivatives against influenza A is associated with the M2 proton channel, which is crucial for the virus. mdpi.com

Computational Screening for Antiviral Activity

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to identify and optimize potential drug candidates. mdpi.combiorxiv.org These techniques can predict the interaction between a compound and a biological target, thereby guiding the synthesis of more effective derivatives. biorxiv.orgmdpi.com In the context of this compound, computational screening can help in pre-screening derivatives for their potential antiviral activity by modeling their interactions with viral proteins. This approach accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success for further experimental testing. biorxiv.org

Antimicrobial Activity

In addition to their antiviral properties, this compound derivatives have demonstrated significant activity against a spectrum of bacteria and fungi. The lipophilic adamantyl group is thought to enhance the metabolic stability and cell penetration of these compounds.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Numerous studies have reported the antibacterial effects of this compound derivatives. These compounds generally exhibit stronger inhibitory activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative bacteria. capes.gov.brresearchgate.net The introduction of different substituents to the thiourea backbone can significantly influence the antibacterial spectrum and potency. For example, certain S-arylmethyl derivatives have shown marked broad-spectrum antibacterial activity. researchgate.net The development of resistance to existing antibiotics is a major global health concern, making the exploration of new antibacterial agents like this compound derivatives a critical area of research. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Type | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| 1-Adamantyl Derivatives | Bacillus subtilis | Strong | |

| 1-Adamantyl Derivatives | Staphylococcus aureus | Moderate | |

| 5-(1-adamantyl)-1,3,4-oxadiazole derivatives | Gram-positive bacteria | Most active | capes.gov.brresearchgate.net |

| S-arylmethyl derivatives | Broad-spectrum | Marked | researchgate.net |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | MIC: 0.022 µg/ml | nih.gov |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | MIC: 0.05 µg/ml | nih.gov |

Antifungal Efficacy (e.g., Candida albicans)

Candida albicans is a common opportunistic fungal pathogen that can cause infections ranging from superficial to life-threatening, particularly in immunocompromised individuals. ekb.eg Several derivatives of this compound have been evaluated for their antifungal activity against this pathogen. capes.gov.brresearchgate.netscispace.com Studies have shown that modifications to the core structure can lead to compounds with potent antifungal effects. For example, certain thiosemicarbazone derivatives of adamantane have displayed good activity against Candida albicans. researchgate.net The search for new and effective antifungal agents is crucial due to the rise of drug-resistant fungal strains. ekb.egmdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Type | Target Fungus | Activity Level | Reference |

|---|---|---|---|

| 1-Adamantyl Derivatives | Candida albicans | Active | capes.gov.brresearchgate.netscispace.com |

| Thiosemicarbazone derivatives | Candida albicans | Good activity | researchgate.net |

| 1,2,4-triazole derivatives | Candida albicans | Potent activity | ekb.egdovepress.com |

Anticancer and Cytotoxic Activity

The therapeutic potential of this compound derivatives has been a subject of significant interest in oncology research. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines and to induce cell death, demonstrating a range of cytotoxic activities.

In Vitro Screening against Cancer Cell Lines (e.g., Hep3B, HeLa, A549, MCF-7)

Derivatives of this compound have been subjected to in vitro screening against a panel of human cancer cell lines, revealing their cytotoxic potential. Specifically, thiosemicarbazones incorporating an adamantane skeleton have demonstrated notable activity.

In a study involving the reaction of 4-(1-adamantyl)-3-thiosemicarbazide (B1332479) with various substituted acetophenones and benzaldehydes, the resulting thiosemicarbazone derivatives were evaluated for their cytotoxicity against four cancer cell lines: hepatocellular carcinoma (Hep3B), cervical cancer (HeLa), lung cancer (A549), and breast cancer (MCF-7). researchgate.net

Certain compounds from this series, notably those with ortho-hydroxyl groups on the phenyl ring (compounds 2d and 2h), were identified as potent candidates for activity against Hep3B, A549, and MCF-7 cell lines. researchgate.net Additionally, a number of other derivatives (2a–c, 2f, 2g, 2j, 2k, 3g, and 3i) exhibited moderate inhibitory effects against the MCF-7 breast cancer cell line. researchgate.net

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Apoptotic Cellular Death Studies

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents exert their effects. Research into this compound derivatives has explored their ability to induce this process in cancer cells.

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. cellsignal.com The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. cellsignal.com The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, resulting in the activation of caspase-8. cellsignal.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. cellsignal.com

Studies on related heterocyclic compounds have demonstrated the induction of apoptosis. For instance, certain quinoline-based oxadiazole derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in MCF-7 breast cancer cells. researchgate.net Similarly, some thiophene (B33073) derivatives have been found to induce apoptosis in MCF-7 cells, as evidenced by an increase in acridine (B1665455) orange/Hoechst double-stained cells, which is indicative of apoptotic morphological changes. nih.gov While specific studies focusing solely on the apoptotic mechanisms of this compound are not detailed in the provided search results, the investigation of apoptosis is a common approach in evaluating the anticancer potential of such compounds.

Structure-Activity Relationship (SAR) in Anticancer Research

The structure-activity relationship (SAR) of this compound derivatives is a key area of investigation to optimize their anticancer efficacy. SAR studies aim to identify the chemical features of a molecule that are responsible for its biological activity. nih.govnih.gov

For thiosemicarbazones containing an adamantane skeleton, the presence and position of substituents on the aromatic ring have been shown to be critical for their cytotoxic effects. researchgate.net Specifically, the introduction of a hydroxyl group at the ortho position of the phenyl ring in compounds 2d and 2h was associated with significant activity against Hep3B, A549, and MCF-7 cancer cell lines. researchgate.net This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction of these molecules with their biological targets.

Enzyme Inhibition Studies

In addition to their direct cytotoxic effects, this compound derivatives have been investigated as inhibitors of specific enzymes that play a role in cancer and other diseases.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes stalled topoisomerase I (TOP1)-DNA cleavage complexes. mdpi.comnih.gov Inhibition of TDP1 can enhance the efficacy of TOP1 inhibitors, a class of anticancer drugs. mdpi.comnih.gov

A series of novel compounds combining resin acids with adamantane moieties, including thiourea derivatives, were designed and evaluated as TDP1 inhibitors. These compounds were found to inhibit TDP1 at micromolar concentrations (0.19–2.3 µM) while exhibiting low cytotoxicity in the T98G glioma cell line. nih.govresearchgate.net Molecular docking studies suggest that these adamantane derivatives bind to the covalent intermediate of TDP1, forming a hydrogen bond with Ser463 and hydrophobic interactions with Phe259 and Trp590. nih.govresearchgate.net

The following table displays the TDP1 inhibitory activity of selected adamantane-containing compounds.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. nih.govmdpi.com

A series of thiazolidine (B150603) derivatives with an adamantyl group were synthesized and evaluated for their ability to inhibit 11β-HSD1. nih.gov While the initial compound showed weak activity, structural modifications led to significant improvements in potency. One potent compound, 8g (E), demonstrated good in vitro inhibitory activity against human 11β-HSD1 and selectivity over the 11β-HSD2 isoform. nih.gov

Another study focused on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives. Most of these compounds showed over 50% inhibition of 11β-HSD1 activity at a concentration of 10 µM. The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i), inhibited 11β-HSD1 activity by 82.82%. mdpi.com

The table below shows the 11β-HSD1 inhibitory activity of selected adamantane derivatives.

Molecular Docking in Enzyme Inhibition

Molecular docking studies have been instrumental in elucidating the potential of this compound derivatives as enzyme inhibitors. These computational methods predict the binding affinity and interaction patterns of these compounds within the active sites of various enzymes, guiding the development of more potent and selective inhibitors.

Research has shown that thiourea derivatives can act as effective inhibitors for several enzymes. For instance, docking studies on unsymmetrical thiourea compounds revealed their inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. mdpi.com Similarly, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, which incorporate the adamantane moiety, have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com Docking simulations for these compounds successfully mirrored the experimental IC50 values, with the most active derivative showing inhibition comparable to known inhibitors like carbenoxolone. mdpi.com

In the realm of cancer therapy, adamantane-bearing thioureas have been investigated as inhibitors of tyrosil-DNA-phosphodiesterase 1 (TDP1), a key enzyme in DNA repair. nih.gov Molecular docking predicted that these derivatives bind preferentially to the TDP1 covalent intermediate, establishing a hydrogen bond with Ser463 and forming hydrophobic contacts with Phe259 and Trp590 residues. nih.gov This interaction inhibits the enzyme, potentially enhancing the efficacy of DNA-damaging anticancer drugs. nih.gov

Furthermore, adamantyl-clubbed iminothiazolidinones have been designed and evaluated as inhibitors of Porcine Pancreatic Elastase (PPE), a protease involved in inflammatory diseases. rsc.org Docking studies supported in vitro results, identifying derivatives with excellent binding energies and low IC50 values as novel elastase inhibitors. rsc.org

Table 1: Molecular Docking and Inhibitory Activity of Adamantane/Thiourea Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | Key Findings | Reference |

| Abietyl/Dehydroabietyl Thioureas with Adamantane | Tyrosil-DNA-phosphodiesterase 1 (TDP1) | Inhibited TDP1 at micromolar concentrations (IC50: 0.19–2.3 µM). Docking showed binding to the enzyme's covalent intermediate. | nih.gov |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-ones | 11β-HSD1 | Most derivatives showed >50% inhibition at 10 µM. The most active compound (3i) had an IC50 of 0.31 µM. | mdpi.com |

| Adamantyl Clubbed Iminothiazolidinones | Porcine Pancreatic Elastase (PPE) | Unsubstituted phenyl derivative (5g) was highly potent (IC50: 0.124 µM), showing strong binding in docking studies. | rsc.org |

| Unsymmetrical Thioureas | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Compound 3 showed good inhibition (IC50: 50 µg/mL for AChE, 60 µg/mL for BChE) with strong docking scores. | mdpi.com |

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory properties in preclinical studies. The bulky, lipophilic adamantane group can enhance the biological availability of molecules, which may contribute to their therapeutic effects. nih.gov

In one study, novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and evaluated for their anti-inflammatory effects. nih.govresearchgate.net Two compounds from this series, ethyl 2-((5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate (compound 13) and 2-((5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (compound 14), exhibited notable, dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net

Another study focused on thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen. nih.gov While these compounds did not show significant inhibition of cyclooxygenase-2 (COX-2), several derivatives were potent inhibitors of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov The derivative of m-anisidine (B1676023) (compound 4) was a particularly effective 5-LOX inhibitor and also showed high anti-edematous activity in the rat paw edema model, highlighting its potential as a promising anti-inflammatory agent. nih.gov

Table 2: Anti-inflammatory and 5-LOX Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Compound Type | In Vivo Activity (Carrageenan-induced paw edema) | 5-LOX Inhibition (IC50) | Reference |

| Compound 13 | 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivative | Good, dose-dependent activity | Not Reported | nih.gov |

| Compound 14 | 5-(1-adamantyl)-1,2,4-triazole-3-thiol derivative | Good, dose-dependent activity | Not Reported | nih.gov |

| Compound 4 | Naproxen-thiourea derivative (with m-anisidine) | Potent anti-inflammatory activity (54.01% inhibition) | 0.30 µM | nih.gov |

Nootropic Effects

Nootropics, or "smart drugs," are substances that can improve cognitive functions like memory, learning, and thinking. nih.gov Computational screening studies have suggested that derivatives of this compound may possess nootropic capabilities. Specifically, a PASS (Prediction of Activity Spectra for Substances) analysis of 1-(adamantan-1-ylcarbonyl)-3-(aryl)thioureas indicated a potential for nootropic effects. researchgate.netresearchgate.net This predictive analysis points towards a promising avenue for research into the cognitive-enhancing properties of this class of compounds, although experimental validation is required.

Molecular Mechanism of Action (where elucidated)

Research into the molecular mechanisms of this compound derivatives has identified several potential protein targets, primarily purinoceptors and soluble epoxide hydrolase (sEH).

Purinoceptors: Computational analyses have predicted that 1-(adamantan-1-ylcarbonyl)-3-(aryl)thioureas are likely to interact with purinoceptors. researchgate.netresearchgate.net Purinergic receptors, such as the P2X family, are implicated in various physiological processes, including inflammation and neurodegeneration. researchgate.net The adamantane ring itself has been reported to show significant inhibitory potential towards P2X receptors, particularly the P2X7 receptor, which is a key target for inflammatory and neurological disorders. researchgate.net

Soluble Epoxide Hydrolase (sEH): A significant body of evidence points to sEH as a key target for adamantyl-thiourea derivatives. researchgate.net sEH is a hydrolytic enzyme that degrades beneficial anti-inflammatory epoxy-fatty acids into less active diols. nih.gov By inhibiting sEH, these compounds can preserve the levels of anti-inflammatory mediators. nih.gov Multiple studies have developed adamantyl-urea and -thiourea derivatives as potent sEH inhibitors. researchgate.netnih.gov For instance, adamantyl isothiourea derivatives were shown to reduce hepatic sEH expression in an animal model of hepatocellular carcinoma, which may contribute to their anti-inflammatory and anticancer effects. nih.gov The development of symmetric adamantyl-diureas has led to potent sEH inhibitors with IC50 values in the nanomolar range. nih.gov

While many compounds are studied for their antioxidant effects, some therapeutic strategies involve the induction of oxidative stress to achieve a desired biological outcome, such as killing cancer cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage to DNA, proteins, and lipids. researchgate.net

Adamantyl-thiourea derivatives have been shown to induce oxidative stress, particularly in cancer cells. One study reported that these derivatives caused oxidative stress in melanoma cells, leading to 80% cell death at a concentration of 10 µM. This suggests that a potential mechanism for the anticancer activity of some this compound derivatives could be the targeted induction of lethal oxidative stress within tumor cells. This approach is similar to that of other redox-active agents used in chemotherapy, where the generation of intracellular peroxides overwhelms the cancer cell's defense mechanisms, leading to apoptosis. nih.gov

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations

Molecular Dynamics Simulations (e.g., 200 ns)

Molecular dynamics (MD) simulations are powerful computational methods used to understand the physical movement of atoms and molecules over time. A 200 nanosecond (ns) simulation provides a temporal window to observe the behavior of a compound like 1-adamantylthiourea in a simulated environment, such as in a solvent like water. stackexchange.com Such a simulation calculates the interactions between atoms using a force field and tracks their trajectories, revealing insights into the conformational dynamics, stability, and potential interactions of the molecule. mpg.deresearchgate.net

While specific 200 ns molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly accessible literature, the methodology is well-established. For a molecule like this compound, a 200 ns simulation could elucidate the flexibility of the adamantyl cage, the rotational freedom around the thiourea (B124793) group, and the hydrogen bonding patterns it might form with surrounding solvent molecules or biological targets. nih.gov The simulation would typically involve placing the molecule in a periodic box filled with solvent molecules, and then running the simulation for the specified time to observe its behavior under defined conditions of temperature and pressure. mpg.de The resulting trajectory can be analyzed to understand the structural ensemble and the energetic landscape of the molecule. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its desired effect. rsc.orgmdpi.com

For derivatives of this compound, SAR studies have been instrumental in optimizing their potential as enzyme inhibitors. For instance, research into amantadine-thiourea conjugates as urease inhibitors has provided valuable insights. mdpi.com In these studies, the adamantyl group is a core component, while modifications are made to other parts of the molecule to observe the impact on inhibitory activity.

A key finding from these studies is that the nature of the substituent attached to the thiourea moiety significantly affects the inhibitory potency. For example, the introduction of different alkyl and aryl groups has led to a range of activities. The data suggests that both the electronic and steric properties of these substituents play a crucial role in the interaction with the target enzyme. mdpi.com

One study on a series of N-(adamantan-1-ylcarbamothioyl) derivatives highlighted that compounds with long alkyl chains or specific halogen substitutions on an aryl ring exhibited enhanced urease inhibition. mdpi.com For example, a derivative with a 7-carbon alkyl chain showed excellent activity, suggesting that the hydrophobicity and length of the chain are vital for enzyme inhibition. Similarly, a 2-chlorophenyl substitution also resulted in a highly potent compound. mdpi.com These findings underscore the importance of the adamantyl scaffold in conjunction with carefully selected substituents for designing potent inhibitors.

The table below summarizes the structure-activity relationship data for a selection of this compound derivatives as urease inhibitors. mdpi.com

| Compound Name | Structure | IC₅₀ (µM) |

| N-(Adamantan-1-ylcarbamothioyl)octanamide | Adamantyl-NH-CS-NH-CO-(CH₂)₆-CH₃ | 0.0085 ± 0.0011 |

| N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide | Adamantyl-NH-CS-NH-CO-C₆H₄-2-Cl | 0.0087 ± 0.001 |

| N-(Adamantan-1-ylcarbamothioyl)-4-fluorobenzamide | Adamantyl-NH-CS-NH-CO-C₆H₄-4-F | Data not available in provided context |

| Thiourea (Reference) | H₂N-CS-NH₂ | Less potent than derivatives |

Coordination Chemistry of 1 Adamantylthiourea

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-adamantylthiourea typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. run.edu.ng The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different coordination numbers and geometries. ekb.eg The resulting complexes are then characterized using a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Spectroscopic Characterization (IR, NMR)

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea (B124793) ligand. The position of the ν(C=S) stretching vibration in the IR spectrum is particularly informative. Upon coordination of the sulfur atom to a metal center, this band typically shifts to a lower frequency compared to the free ligand, indicating a weakening of the C=S bond. scienceasia.org Conversely, shifts in the ν(N-H) and ν(C-N) bands can provide evidence for the involvement of the nitrogen atoms in coordination. mdpi.com The absence or shift of the ν(N-H) band can indicate deprotonation and coordination of the nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. mdpi.com Changes in the chemical shifts of the N-H protons and the carbon atoms of the thiourea backbone upon complexation can help to identify the donor atoms. For diamagnetic complexes, the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum of a Schiff base ligand, for example, confirms coordination through the phenolic oxygen. mdpi.com

Table 2: Spectroscopic Data for a Representative Thiourea Complex

| Spectroscopic Technique | Free Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| IR: ν(N-H) | 3176 | 3174–3336 | Indicates involvement of N-H group in hydrogen bonding or coordination. mdpi.com |

| IR: ν(C=S) | ~878 | Lower frequency | Confirms coordination of the thione sulfur to the metal center. scienceasia.org |

Crystallographic Characterization

Table 3: Representative Crystallographic Data for a Metal Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.45 |

| Z | 4 |

Note: This is example data and does not represent a specific this compound complex.

Biological Activities of this compound Metal Complexes

The incorporation of a bulky, lipophilic adamantyl group into the thiourea framework can significantly influence the biological properties of the resulting metal complexes. While research specifically on this compound metal complexes is niche, the broader class of thiourea derivative metal complexes has been a subject of considerable study, offering insights into the potential activities of their adamantyl-containing counterparts.

Enhanced Antimicrobial Activity

The coordination of thiourea ligands to metal centers is a well-established strategy for enhancing antimicrobial efficacy. This enhancement is often attributed to the principles of chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. mdpi.com This increased lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes.

Studies on various thiourea derivative metal complexes have consistently demonstrated that the complexes exhibit greater antimicrobial activity than the free ligands. For instance, metal complexes of N-Phenylmorpholine-4-carbothioamide have shown good antibacterial activity against species like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. mdpi.com In many cases, the metal complexes of Schiff base ligands, which can be structurally related to thioureas, also show heightened activity compared to the ligands alone. japsonline.com The mechanism of action is often linked to the disruption of essential cellular processes following the intracellular delivery of the metal ion or the complex as a whole. The specific nature of the metal ion and the substituent on the thiourea ligand, such as the adamantyl group, are expected to modulate the degree of antimicrobial enhancement.

Interactive Table: Antimicrobial Activity of Representative Thiourea Derivative Metal Complexes

| Compound/Complex | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| HPMCT Ligand | Escherichia coli | 10 |

| [CuCl₂(HPMCT)₂] (1) | Escherichia coli | 25 |

| [PtCl₂(HPMCT)₂] (3) | Escherichia coli | 18 |

| HPMCT Ligand | Staphylococcus aureus | 12 |

| [CuCl₂(HPMCT)₂] (1) | Staphylococcus aureus | 20 |

| [Cu(PMCT)₂] (6) | Staphylococcus aureus | 22 |

| HPMCT Ligand | Klebsiella pneumoniae | 11 |

| [CuCl₂(HPMCT)₂] (1) | Klebsiella pneumoniae | 19 |

*Data sourced from studies on N-Phenylmorpholine-4-carbothioamide (HPMCT) and its metal complexes. mdpi.com

Cytotoxic Activity of Complexes

The cytotoxic potential of metal complexes is a cornerstone of their application in anticancer research. Thiourea derivatives and their metal complexes are no exception, with numerous studies highlighting their activity against various cancer cell lines. The introduction of a metal center can lead to novel mechanisms of action that differ from traditional organic drugs.

For example, platinum(II) and palladium(II) complexes of N-Phenylmorpholine-4-carbothioamide have been screened for their cytotoxic effects. The platinum complex, in particular, showed promising activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 12.72 ± 0.4 μM. mdpi.com The cytotoxic activity of such complexes is often influenced by factors such as the geometry of the complex, the nature of the metal ion, and the lipophilicity of the ligands. The bulky adamantyl group in this compound could enhance cellular uptake, potentially leading to increased cytotoxic efficacy. Studies on other metal complexes, such as those of ruthenium(II), have demonstrated significant cytotoxic activity against cell lines like A549, which is often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov

Interactive Table: Cytotoxic Activity of Representative Thiourea Derivative Metal Complexes

| Compound/Complex | Cell Line | IC₅₀ (μM) |

|---|---|---|

| HPMCT Ligand | MCF-7 | > 50 |

| [PdCl₂(HPMCT)₂] (2) | MCF-7 | 25.34 ± 0.8 |

| [PtCl₂(HPMCT)₂] (3) | MCF-7 | 12.72 ± 0.4 |

*Data represents the half-maximal inhibitory concentration (IC₅₀) against the MCF-7 breast cancer cell line. mdpi.com

General Considerations for Metal-Containing Therapeutic Agents

The development of metal-containing therapeutic agents is a field of growing interest in medicinal inorganic chemistry. Metal complexes offer a unique three-dimensional structure and reactivity that is not readily accessible with purely organic molecules. Their therapeutic potential stems from several key properties:

Ligand Exchange and Release: The metal center can act as a carrier for biologically active ligands, releasing them at the target site.

Redox Activity: Many transition metals can exist in multiple oxidation states, allowing them to participate in or catalyze redox reactions within the biological system.

Catalytic Activity: Some metal complexes can act as catalysts, enabling the transformation of a large number of substrate molecules with a small dose of the drug, which can potentially reduce side effects.

Diverse Coordination Geometries: The varied coordination numbers and geometries of metal complexes allow for precise tuning of their interactions with biological macromolecules like proteins and DNA.

However, the translation of these promising properties into clinical applications requires careful consideration of their pharmacokinetic and pharmacodynamic profiles. Understanding the relationship between the structure of the complex and its biological activity is crucial for designing new metallodrugs with improved efficacy and reduced toxicity.

Theoretical Investigations of Metal Complexes

Computational chemistry provides a powerful tool for understanding the electronic structure and predicting the properties of metal complexes. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Quantum Chemical Parameters for Complexes

Theoretical calculations can elucidate several quantum chemical parameters that correlate with the reactivity and stability of metal complexes. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), hardness (η), and softness (σ).

HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher reactivity.

Hardness and Softness: These parameters are related to the stability and reactivity of a molecule. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

For thiourea derivative metal complexes, theoretical studies have shown that complexation can significantly alter these parameters. For instance, in studies of N-Phenylmorpholine-4-carbothioamide complexes, the HOMO-LUMO gap of the complexes was found to be smaller than that of the free ligand, suggesting increased reactivity upon coordination. mdpi.com These theoretical insights are valuable for rationalizing the observed biological activities and for the design of new complexes with desired properties.

Interactive Table: Calculated Quantum Chemical Parameters for a Representative Thiourea Ligand and its Metal Complexes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) |

|---|---|---|---|---|---|

| HPMCT Ligand | -6.15 | -1.94 | 4.21 | 2.11 | 0.24 |

| [CuCl₂(HPMCT)₂] (1) | -5.87 | -2.98 | 2.89 | 1.45 | 0.35 |

| [PdCl₂(HPMCT)₂] (2) | -6.01 | -2.87 | 3.14 | 1.57 | 0.32 |

| [PtCl₂(HPMCT)₂] (3) | -5.99 | -2.93 | 3.06 | 1.53 | 0.33 |

*Calculated using DFT/B3LYP method. mdpi.com

Future Directions and Research Gaps in 1 Adamantylthiourea Studies

Exploration of Novel Derivatives and Analogues

A significant area for future research lies in the rational design and synthesis of novel derivatives and analogues of 1-Adamantylthiourea to expand its chemical space and enhance its biological activity. The adamantane (B196018) moiety offers a versatile scaffold for chemical modification, allowing for the introduction of various functional groups to modulate properties such as solubility, bioavailability, and target specificity.

Researchers have already begun to synthesize a range of 3-substituted 1-adamantylthioureas and have evaluated their antiviral activity. rsc.org The synthesis of N-acyl thiourea (B124793) derivatives has also been explored, highlighting the versatility of the thiourea group for creating diverse chemical libraries. nih.gov Future efforts should focus on creating a broader array of derivatives by modifying both the adamantane cage and the thiourea functional group. For instance, introducing different substituents on the adamantane core could influence lipophilicity and steric interactions with biological targets. Similarly, modifications of the thiourea moiety could lead to the discovery of novel coordination complexes with metals, potentially unlocking new therapeutic applications.

The exploration of isosteres and bioisosteres of the thiourea group could also yield compounds with improved pharmacokinetic profiles and reduced potential for toxicity. The synthesis and evaluation of adamantane-linked isothiourea derivatives have already shown promising results in preclinical cancer models. mdpi.com A systematic approach to generating and screening these novel analogues against a wide range of biological targets will be crucial for identifying lead compounds with enhanced potency and selectivity.

In-depth Mechanistic Studies of Biological Activities

While preliminary studies have demonstrated the anti-proliferative, antimicrobial, and antiviral activities of this compound derivatives, the underlying molecular mechanisms of these effects are not yet fully understood. rsc.orgnih.gov A significant research gap exists in elucidating the precise biological targets and signaling pathways modulated by these compounds.

One study on adamantane-linked isothiourea derivatives provided valuable insight, suggesting that their anticancer effects in hepatocellular carcinoma are mediated through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. mdpi.com This finding opens up avenues for investigating whether this compound and its direct derivatives share a similar mechanism of action. Future mechanistic studies should employ a combination of biochemical, molecular, and cellular approaches to identify the direct binding partners of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be utilized to pull down and identify cellular targets.

Furthermore, detailed investigations into the effects of these compounds on key cellular processes such as apoptosis, cell cycle regulation, and inflammatory responses are warranted. Understanding the structure-activity relationships (SAR) at a mechanistic level will be essential for optimizing the therapeutic index of these compounds and for identifying potential biomarkers for patient stratification in future clinical trials.

Advanced Computational Modeling and Simulations

Advanced computational modeling and simulations offer powerful tools to accelerate the discovery and optimization of this compound-based therapeutics. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of these compounds with their biological targets and help predict the activity of novel derivatives.

Molecular docking studies have been successfully employed to investigate the binding interactions of adamantane derivatives with various enzymes, providing a basis for the rational design of more potent inhibitors. mdpi.comnih.gov For instance, docking studies of adamantyl-containing compounds with tyrosyl-DNA phosphodiesterase 1 (TDP1) have guided the synthesis of novel inhibitors. nih.gov Similar in-silico approaches can be applied to this compound and its analogues to predict their interactions with a range of potential targets, including kinases, proteases, and receptors implicated in various diseases.

QSAR analysis can establish a mathematical relationship between the physicochemical properties of this compound derivatives and their biological activities. mdpi.compensoft.netchemmethod.commdpi.com By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic properties, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening. These computational approaches, when used in conjunction with experimental validation, will be instrumental in guiding the design of next-generation this compound derivatives with improved therapeutic profiles.

Development of Targeted Therapies

The development of targeted therapies that can selectively deliver this compound to diseased cells or tissues is a crucial step towards minimizing off-target effects and enhancing therapeutic efficacy. The lipophilic nature of the adamantane moiety makes it an attractive candidate for incorporation into various drug delivery systems. nih.gov

One promising approach is the use of adamantane as an anchor in the lipid bilayer of liposomes, creating adamantane-conjugated liposomes (ACLs). pensoft.net These ACLs can encapsulate therapeutic agents and potentially be targeted to specific cell types by attaching targeting ligands to the liposome (B1194612) surface. Another strategy involves the use of cyclodextrins, which can form inclusion complexes with the adamantyl group, thereby improving the solubility and bioavailability of this compound. nih.govpensoft.net

Furthermore, the development of adamantane-based dendrimers offers a highly branched, multivalent platform for drug delivery. pensoft.net These dendrimers can be functionalized with targeting moieties and loaded with this compound, enabling precise delivery to the site of action. Research in this area should focus on designing and optimizing these delivery systems to ensure controlled release and targeted accumulation of the drug, thereby maximizing its therapeutic potential while minimizing systemic toxicity.

Clinical Translation Potential

The ultimate goal of research into this compound is its successful translation into a clinically effective therapeutic agent. However, there is currently a significant gap in the preclinical data required to support an Investigational New Drug (IND) application and initiate clinical trials. openmedscience.comfda.govfda.govtamarindtours.comnih.gov

A comprehensive preclinical development program is needed to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicology of lead this compound compounds in relevant animal models. nih.gov These studies are essential to establish a safe starting dose for human trials and to understand the compound's behavior in a biological system.

To date, no clinical trials involving this compound have been registered. Future efforts must focus on generating the robust preclinical data package required by regulatory agencies such as the U.S. Food and Drug Administration (FDA). This includes conducting good laboratory practice (GLP) toxicology studies and developing a scalable and reproducible manufacturing process for the drug candidate. Collaboration between academic researchers and pharmaceutical companies will be crucial to navigate the complex regulatory landscape and secure the necessary funding to advance promising this compound derivatives into clinical development. The journey from a promising molecule to an approved drug is long and challenging, but the potential therapeutic benefits of this compound warrant a dedicated and systematic effort to unlock its clinical potential.

Q & A

Q. How can researchers optimize the synthesis of 1-Adamantylthiourea for reproducible yields?

- Methodological Answer : Synthesis protocols should prioritize solvent selection (e.g., anhydrous THF or DCM) and reaction temperature control (30–50°C). Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with characterization by H/C NMR and high-resolution mass spectrometry (HRMS) . Safety protocols, including glovebox use and proper ventilation, are critical due to thiourea derivatives’ potential toxicity .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) over 1–3 months. Analyze degradation products via LC-MS and compare with stress conditions (e.g., oxidative, acidic/basic hydrolysis). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies using PRISMA guidelines .

- Dose-Response Reevaluation : Reproduce experiments with standardized controls (e.g., cisplatin for cytotoxicity assays) and statistical validation (ANOVA with post-hoc tests) .

- Structural Confirmation : Verify derivative identity via X-ray crystallography to rule out isomerization or impurities .

Q. How can computational modeling predict this compound’s binding mechanisms with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with PDB structures (e.g., carbonic anhydrase IX). Validate force fields (AMBER/CHARMM) for thiourea interactions.

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : Apply MM-GBSA to quantify ΔG and compare with experimental IC values .

Q. What experimental controls are critical when studying this compound’s inhibitory effects on enzyme kinetics?

- Methodological Answer :

- Negative Controls : Include reactions without substrate/enzyme to rule out non-specific inhibition.

- Positive Controls : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase).

- Blinding : Assign sample IDs randomly to minimize bias in kinetic parameter calculations (, ) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Metabolite Identification : Use LC-HRMS to detect Phase I/II metabolites (e.g., glucuronidation).

- Toxicity Screening : Perform histopathology and serum biochemistry (ALT, creatinine) to correlate efficacy with safety margins .

Methodological Guidelines

- Literature Reviews : Use systematic review frameworks (e.g., Cochrane Handbook ) to synthesize data, prioritizing studies with explicit methods sections and raw data availability .

- Data Reproducibility : Document all experimental variables (e.g., solvent lot numbers, instrument calibration logs) in supplementary materials .

- Ethical Compliance : For biological studies, adhere to institutional animal/human subject protocols (e.g., IACUC/IRB approvals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.